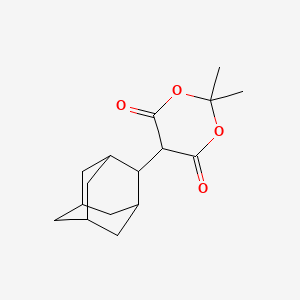

5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds often involves the condensation reactions of isopropylidene malonate with aromatic aldehydes, employing catalysts in aqueous or ethanol media for efficiency and environmental friendliness (Jin et al., 2006). These procedures highlight the versatility of dioxane-dione derivatives in organic synthesis, providing a platform for further functionalization and structural diversification.

Molecular Structure Analysis

The molecular structure of 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is characterized by the presence of the dioxane ring, which adopts various conformations such as boat or sofa, influenced by the substituents attached to the dioxane ring. Crystallographic studies reveal that these molecules often exhibit non-crystallographic mirror symmetry and are stabilized by weak intermolecular interactions, including hydrogen bonds and van der Waals forces, contributing to their supramolecular assembly (Zeng, 2010; Zeng, 2014).

Chemical Reactions and Properties

Dioxane-dione derivatives participate in a variety of chemical reactions, including Knoevenagel condensation, which leads to the synthesis of novel compounds with potential biological activities. These reactions are facilitated by the electrophilic nature of the dioxane-dione core, which readily undergoes nucleophilic addition. The reactivity can be further tuned by substituting different groups at the adamantyl and dioxane positions, opening avenues for the synthesis of compounds with tailored properties (Mukhomodyarova & Ibragimova, 2023).

科学的研究の応用

Self-Catalyzed Knoevenagel Condensation

A study by Kumar, Prabhu, and Bhuvanesh (2014) investigated the self-catalyzed Knoevenagel condensation, spectral characterization, and DPPH radical scavenging activity of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. These compounds demonstrated significant cytotoxicity against A431 cancer cell lines, indicating potential applications in cancer research (G. S. S. Kumar, A. Prabhu, & N. Bhuvanesh, 2014).

Corrosion Inhibition

Research by Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, for mild steel corrosion in acidic solutions. These compounds were effective inhibitors, and their adsorption on mild steel was associated with physical and chemical processes (M. Chafiq et al., 2020).

Crystal and Molecular Structures

The crystal and molecular structures of certain 5-R derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione were determined by X-ray diffraction in a study by Coppernolle et al. (2010). This research provides valuable insights into the structural properties of these compounds (A. V. Coppernolle et al., 2010).

Synthesis in Aqueous Media

Jin et al. (2006) developed a quick and efficient procedure for synthesizing 5-arylmethylene-2,2-dimethyl-1,3-dioxane4,6-diones in water. This method is environmentally friendly and offers advantages like neutral conditions and high yields (Tongshou Jin et al., 2006).

作用機序

将来の方向性

The future of adamantane chemistry lies in the development of novel methods for their preparation, and to the polymerization reactions . Furthermore, the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is being appraised .

特性

IUPAC Name |

5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKFHBVVDQAZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2C3CC4CC(C3)CC2C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)